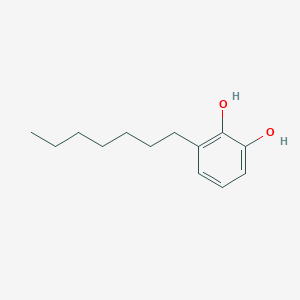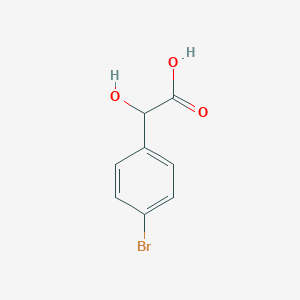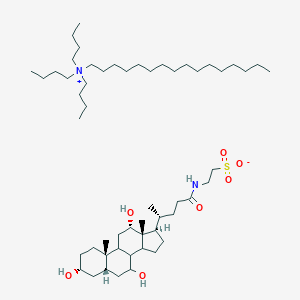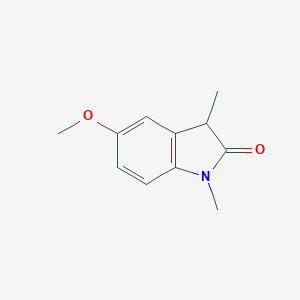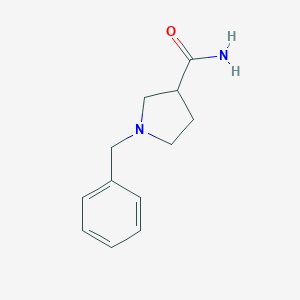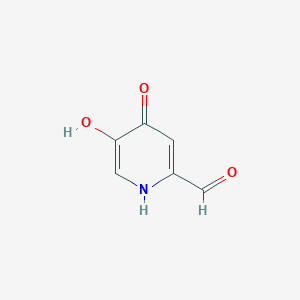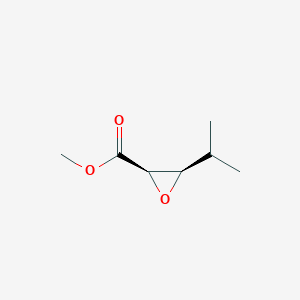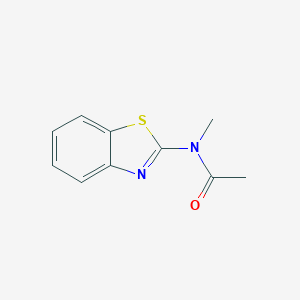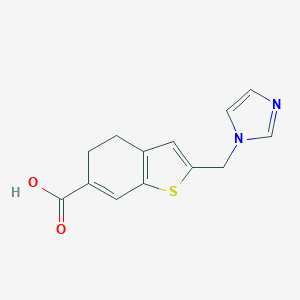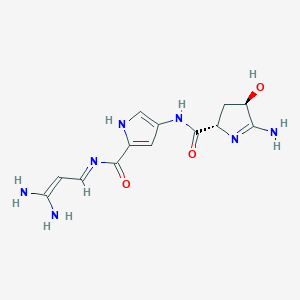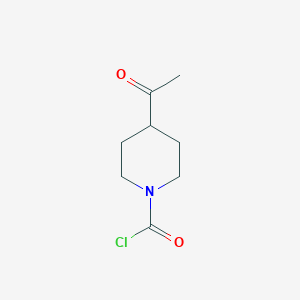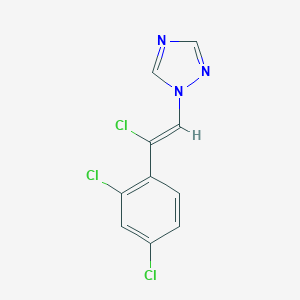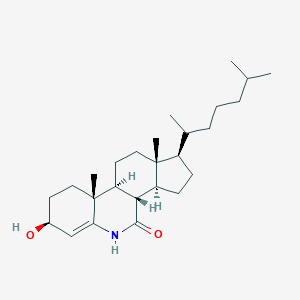
6-Azacholest-4-en-3-ol-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Azacholest-4-en-3-ol-7-one is a synthetic compound that has been of great interest to scientists due to its unique properties. It is a cholesterol analog that has been synthesized to study the biochemical and physiological effects of cholesterol in the body.
Wirkmechanismus
The mechanism of action of 6-Azacholest-4-en-3-ol-7-one is not fully understood. However, it is believed to act as a cholesterol analog and mimic the effects of cholesterol in the body. It has been shown to affect cell membrane fluidity and permeability, lipid metabolism, and gene expression.
Biochemische Und Physiologische Effekte
6-Azacholest-4-en-3-ol-7-one has been shown to have several biochemical and physiological effects. It has been shown to affect the structure and function of cell membranes, alter lipid metabolism, and modulate gene expression. It has also been shown to have anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-Azacholest-4-en-3-ol-7-one in lab experiments is that it is a cholesterol analog, which allows for the study of the effects of cholesterol without using actual cholesterol. This can be useful in experiments where the use of cholesterol is not feasible or ethical. However, one limitation of using 6-Azacholest-4-en-3-ol-7-one is that it may not fully mimic the effects of cholesterol in the body, as it is a synthetic compound.
Zukünftige Richtungen
There are several future directions for the study of 6-Azacholest-4-en-3-ol-7-one. One direction is to investigate its effects on specific diseases such as atherosclerosis, Alzheimer's disease, and cancer. Another direction is to study its effects on gene expression and how it may be used to modulate gene expression. Additionally, future research could focus on developing new synthetic compounds that mimic the effects of cholesterol in the body more closely.
Conclusion
In conclusion, 6-Azacholest-4-en-3-ol-7-one is a synthetic compound that has been used in scientific research to study the role of cholesterol in the body. Its synthesis method involves several steps, and it has been shown to have several biochemical and physiological effects. While it has advantages for lab experiments, such as being a cholesterol analog, it also has limitations, such as not fully mimicking the effects of cholesterol in the body. There are several future directions for the study of 6-Azacholest-4-en-3-ol-7-one, including investigating its effects on specific diseases and developing new synthetic compounds.
Synthesemethoden
The synthesis of 6-Azacholest-4-en-3-ol-7-one involves several steps. The first step is the synthesis of the starting material, which is 7-dehydrocholesterol. This is achieved by the oxidation of cholesterol using a strong oxidizing agent such as Jones reagent. The second step involves the conversion of 7-dehydrocholesterol to 7-oxocholest-5-en-3β-ol using a mild oxidizing agent such as pyridinium chlorochromate. The final step involves the conversion of 7-oxocholest-5-en-3β-ol to 6-Azacholest-4-en-3-ol-7-one using a reagent such as sodium azide.
Wissenschaftliche Forschungsanwendungen
6-Azacholest-4-en-3-ol-7-one has been used in scientific research to study the role of cholesterol in the body. It has been used to investigate the effects of cholesterol on cell membranes, lipid metabolism, and gene expression. It has also been used to study the effects of cholesterol on diseases such as atherosclerosis, Alzheimer's disease, and cancer.
Eigenschaften
CAS-Nummer |
111300-81-3 |
|---|---|
Produktname |
6-Azacholest-4-en-3-ol-7-one |
Molekularformel |
C26H43NO2 |
Molekulargewicht |
401.6 g/mol |
IUPAC-Name |
(1R,3aS,3bS,7S,9aR,9bS,11aR)-7-hydroxy-9a,11a-dimethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,3b,5,7,8,9,9b,10,11-dodecahydrocyclopenta[i]phenanthridin-4-one |
InChI |
InChI=1S/C26H43NO2/c1-16(2)7-6-8-17(3)19-9-10-20-23-21(12-14-25(19,20)4)26(5)13-11-18(28)15-22(26)27-24(23)29/h15-21,23,28H,6-14H2,1-5H3,(H,27,29)/t17?,18-,19+,20-,21-,23-,25+,26+/m0/s1 |
InChI-Schlüssel |
PXMSFBUTEONYPF-IIXLLSPNSA-N |
Isomerische SMILES |
CC(C)CCCC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)NC4=C[C@H](CC[C@]34C)O)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)NC4=CC(CCC34C)O)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)NC4=CC(CCC34C)O)C |
Synonyme |
6-azacholest-4-en-3-ol-7-one 6-azacholesterol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



